molecular formula C24H48O6 B14433744 2-Dodecyl-1,4,7,10,13,16-hexaoxacyclooctadecane CAS No. 83255-15-6

2-Dodecyl-1,4,7,10,13,16-hexaoxacyclooctadecane

Cat. No.: B14433744
CAS No.: 83255-15-6
M. Wt: 432.6 g/mol
InChI Key: PHJABWVFTYTNPK-UHFFFAOYSA-N
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Description

2-Dodecyl-1,4,7,10,13,16-hexaoxacyclooctadecane is a chemical compound known for its unique structure and properties. It belongs to the class of crown ethers, which are cyclic chemical compounds that consist of a ring containing several ether groups. Crown ethers are known for their ability to form stable complexes with various cations, making them useful in a variety of chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Dodecyl-1,4,7,10,13,16-hexaoxacyclooctadecane typically involves the reaction of dodecyl alcohol with 1,4,7,10,13,16-hexaoxacyclooctadecane under specific conditions. The reaction is usually carried out in the presence of a strong base such as potassium hydroxide, which facilitates the formation of the ether linkage .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The reaction is typically carried out in large reactors with precise temperature and pressure control to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Dodecyl-1,4,7,10,13,16-hexaoxacyclooctadecane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-Dodecyl-1,4,7,10,13,16-hexaoxacyclooctadecane has a wide range of applications in scientific research:

    Chemistry: It is used as a phase-transfer catalyst in various organic reactions, facilitating the transfer of reactants between different phases.

    Biology: The compound’s ability to form stable complexes with cations makes it useful in biological studies involving ion transport and membrane permeability.

    Medicine: Research has explored its potential use in drug delivery systems due to its ability to encapsulate and transport ions and molecules.

    Industry: It is used in the production of various industrial chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism by which 2-Dodecyl-1,4,7,10,13,16-hexaoxacyclooctadecane exerts its effects is primarily through its ability to form stable complexes with cations. The ether groups in the compound’s structure create a cavity that can encapsulate cations, stabilizing them and facilitating their transport. This ionophoric property is crucial for its applications in phase-transfer catalysis and ion transport studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Dodecyl-1,4,7,10,13,16-hexaoxacyclooctadecane is unique due to the presence of the dodecyl group, which enhances its solubility in organic solvents and its ability to interact with hydrophobic environments. This makes it particularly useful in applications where both hydrophilic and hydrophobic interactions are important .

Properties

CAS No.

83255-15-6

Molecular Formula

C24H48O6

Molecular Weight

432.6 g/mol

IUPAC Name

2-dodecyl-1,4,7,10,13,16-hexaoxacyclooctadecane

InChI

InChI=1S/C24H48O6/c1-2-3-4-5-6-7-8-9-10-11-12-24-23-29-20-19-27-16-15-25-13-14-26-17-18-28-21-22-30-24/h24H,2-23H2,1H3

InChI Key

PHJABWVFTYTNPK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC1COCCOCCOCCOCCOCCO1

Origin of Product

United States

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